Methyl 2-(5-Oxazolyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

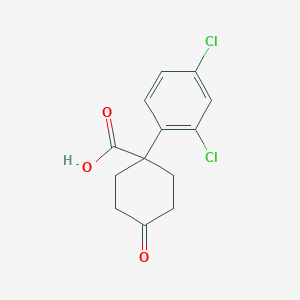

1-(2,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2O3/c14-8-1-2-10(11(15)7-8)13(12(17)18)5-3-9(16)4-6-13/h1-2,7H,3-6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLBSHQYTQZTDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40607355 | |

| Record name | 1-(2,4-Dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40607355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261268-97-6 | |

| Record name | 1-(2,4-Dichlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40607355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Chemistry Applications to Methyl 2 5 Oxazolyl Benzoate Systems

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecules at the electronic level. For Methyl 2-(5-Oxazolyl)benzoate, these methods elucidate the fundamental aspects of its structure and electronic behavior.

Determining the most stable three-dimensional arrangement of atoms, or the ground state geometry, is the first step in any computational analysis. For this, high-level ab initio and Density Functional Theory (DFT) methods are employed. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without experimental data, while DFT has become highly popular due to its balance of accuracy and computational cost. wikipedia.org

DFT calculations, often using hybrid functionals like B3LYP, combined with various basis sets (e.g., 6-311G**), are used to optimize the molecular geometry of this compound. imist.ma These calculations predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. The choice of basis set is crucial, with larger sets generally providing more accurate results at a higher computational expense. imist.ma

Table 1: Representative Theoretical Data for Ground State Geometry (Note: The following data is illustrative and would be derived from specific computational studies.)

| Parameter | Calculated Value (DFT/B3LYP/6-311G**) |

|---|---|

| C-C (benzoate ring) bond length | ~1.39 Å |

| C=O (ester) bond length | ~1.21 Å |

| C-O (ester) bond length | ~1.34 Å |

| O-C (methyl) bond length | ~1.44 Å |

| C-N (oxazole ring) bond length | ~1.38 Å |

| C=N (oxazole ring) bond length | ~1.31 Å |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgiupac.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is typically localized on the electron-rich oxazole (B20620) and benzoate (B1203000) rings, while the LUMO is often distributed over the entire π-system. The analysis of these orbitals helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, various reactivity indices can be calculated:

Ionization Potential (I): ≈ -E_HOMO

Electron Affinity (A): ≈ -E_LUMO

Electronegativity (χ): = (I + A) / 2

Chemical Hardness (η): = (I - A) / 2

Electrophilicity Index (ω): = χ² / (2η)

Table 2: Calculated Frontier Orbital Energies and Reactivity Indices (Note: The following data is illustrative and would be derived from specific computational studies.)

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.5 |

| E_LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra for validation. For instance, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra. gazi.edu.trahievran.edu.tr Similarly, electronic transitions can be predicted and correlated with UV-Vis absorption spectra. researchgate.net

The conformational flexibility of this compound, particularly the rotation around the single bond connecting the benzoate and oxazole rings, can be investigated by mapping the potential energy surface. These calculations help identify the most stable conformers and the energy barriers between them.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.comnih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational landscapes and intermolecular interactions. mdpi.comnih.gov

For this compound, MD simulations can be used to:

Explore the full range of accessible conformations in different solvent environments.

Study the interactions between the molecule and solvent molecules.

Investigate the formation of dimers or larger aggregates.

Simulate the binding of the molecule to a biological target, such as an enzyme active site. elifesciences.org

These simulations provide a more realistic picture of the molecule's behavior in a condensed phase, which is crucial for understanding its properties and function in real-world applications.

Theoretical Studies on Reaction Mechanisms and Transition States in this compound Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. sioc-journal.cnnih.govmdpi.com By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical studies can:

Propose and evaluate different possible reaction pathways.

Characterize the geometry and energy of transition states.

Calculate activation energies and reaction rate constants.

Provide insights into the role of catalysts in the reaction. sioc-journal.cn

These theoretical investigations can guide the design of new synthetic routes and the optimization of reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 5 Oxazolyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon, and Heteronuclear Techniques for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of Methyl 2-(5-Oxazolyl)benzoate, providing precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR spectroscopy would be expected to reveal a distinct set of signals corresponding to the aromatic protons of the benzoate (B1203000) and oxazole (B20620) rings, as well as the methyl ester group. The protons on the benzene (B151609) ring would likely appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the oxazole ring would also resonate in this aromatic region, with their specific chemical shifts influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. The methyl ester protons would be anticipated to produce a sharp singlet, typically observed in the upfield region of the spectrum (around δ 3.5-4.0 ppm).

Carbon-¹³ (¹³C) NMR spectroscopy complements the proton data by providing insights into the carbon framework. The spectrum would display unique resonances for each carbon atom in the molecule. The carbonyl carbon of the ester group would be expected to appear at the most downfield chemical shift (in the range of δ 160-175 ppm). The aromatic and oxazole ring carbons would resonate in the δ 110-160 ppm region. The methyl carbon of the ester group would be found at a characteristic upfield position (around δ 50-60 ppm).

Heteronuclear techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in definitively assigning the proton and carbon signals. HSQC experiments would establish direct one-bond correlations between protons and their attached carbons. HMBC spectroscopy would reveal longer-range couplings (typically 2-3 bonds), allowing for the unambiguous connection of different molecular fragments, thereby confirming the connectivity between the benzoate and oxazole rings.

| Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Aromatic Protons (Benzoate & Oxazole) | Carbonyl Carbon (Ester) |

| Methyl Protons (Ester) | Aromatic & Oxazole Carbons |

| Methyl Carbon (Ester) |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information regarding the functional groups present in this compound and offers a unique molecular fingerprint.

FT-IR spectroscopy is particularly sensitive to polar bonds and would be expected to show strong characteristic absorption bands. A prominent feature would be the strong stretching vibration of the ester carbonyl group (C=O), typically appearing in the region of 1720-1740 cm⁻¹. The spectrum would also exhibit C-O stretching vibrations associated with the ester linkage. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene and oxazole rings would appear in the 1450-1600 cm⁻¹ region. The characteristic vibrations of the oxazole ring, including C=N stretching, would also be present.

Raman spectroscopy , being more sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, would be expected to produce strong signals in the Raman spectrum. The C=C and C=N stretching vibrations of the oxazole and benzene rings would also be Raman active.

Together, the FT-IR and Raman spectra would provide a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups and serving as a valuable tool for identification and quality control.

| Expected Vibrational Frequencies (cm⁻¹) | Functional Group Assignment |

| ~3100-3000 | Aromatic C-H Stretch |

| ~1740-1720 | Ester C=O Stretch |

| ~1600-1450 | Aromatic & Oxazole C=C/C=N Stretch |

| ~1300-1000 | Ester C-O Stretch |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy: Investigations into Electronic Transitions and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy offer insights into the electronic structure and photophysical properties of this compound.

UV-Vis absorption spectroscopy would be expected to reveal absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the conjugated system formed by the benzene and oxazole rings. The exact position of the absorption maxima (λmax) would be dependent on the extent of conjugation and the solvent environment.

Fluorescence spectroscopy would be employed to investigate the molecule's ability to emit light after excitation. If fluorescent, the emission spectrum would typically be a mirror image of the lowest energy absorption band, shifted to a longer wavelength (Stokes shift). The fluorescence quantum yield and lifetime would provide quantitative measures of the emission efficiency and the dynamics of the excited state. The photophysical behavior of such compounds can be influenced by factors like solvent polarity and the potential for intramolecular charge transfer (ICT) between the electron-donating and electron-accepting parts of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the exact molecular formula can be unequivocally confirmed, distinguishing it from other isomers.

Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy group (-OCH₃) from the ester, cleavage of the ester group itself, and fragmentation of the oxazole ring. Elucidation of these fragmentation pathways would further corroborate the proposed structure.

X-ray Crystallography: Single Crystal Diffraction Studies for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray crystallography stands as the ultimate method for the unambiguous determination of the three-dimensional structure of this compound in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.

This technique would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond distances and angles within the molecule.

Torsional angles: Information about the conformation of the molecule, including the relative orientation of the benzoate and oxazole rings.

Crystal packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking.

Derivatization Strategies and Functionalization of the Methyl 2 5 Oxazolyl Benzoate Scaffold

Strategic Functionalization of the Oxazole (B20620) Ring for Diversification

The oxazole ring is a key component for derivatization due to its electronic properties. Both electrophilic and nucleophilic reactions can be employed to introduce a variety of functional groups, thereby diversifying the molecular structure.

Electrophilic Aromatic Substitution on the Oxazole Moiety

The oxazole ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. numberanalytics.com Generally, electrophilic attack is directed to the C5 position of the oxazole ring. semanticscholar.orgwikipedia.org The presence of electron-donating groups on the ring can activate it towards electrophilic assault. semanticscholar.org For instance, formylation can be achieved using reagents like dimethylformamide, resulting in the introduction of a formyl group. wikipedia.org

| Reaction Type | Reagent | Position of Substitution | Notes |

| Nitration | Nitric Acid | C5 | Requires activating groups on the oxazole ring. numberanalytics.comwikipedia.org |

| Formylation | Dimethylformamide | C2 | Can occur via Vilsmeier-Haack type reactions. wikipedia.orgpharmaguideline.com |

Nucleophilic Additions and Substitutions on Oxazole-Capped Structures

Nucleophilic attack on the oxazole ring is also a viable strategy for functionalization. The C2 position is particularly susceptible to nucleophilic attack due to its electron-deficient nature, especially when a leaving group is present. wikipedia.orgpharmaguideline.com Halogenated oxazoles, for example, can undergo nucleophilic substitution where the halogen is replaced by a nucleophile. semanticscholar.orgpharmaguideline.com However, strong nucleophiles can sometimes lead to ring cleavage rather than simple substitution. pharmaguideline.com

Deprotonation at the C2 position is also possible, creating a lithio salt that can react with various electrophiles. This method provides a route to C2-functionalized oxazoles. wikipedia.org

| Reaction Type | Reagent/Condition | Position of Attack | Outcome |

| Nucleophilic Substitution | Various Nucleophiles | C2 | Requires a leaving group at C2. wikipedia.orgpharmaguideline.com |

| Deprotonation followed by Electrophilic Quench | Organolithium reagent then Electrophile | C2 | Forms C2-substituted oxazoles. wikipedia.org |

Chemical Modifications of the Benzoate (B1203000) Ester Group and Peripheral Aromatic Substituents

The benzoate ester group of methyl 2-(5-oxazolyl)benzoate is another key site for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile intermediate for a variety of subsequent reactions. chemspider.com For example, the carboxylic acid can be converted to acid chlorides or activated esters, which can then react with amines or alcohols to form amides or different esters, respectively. organic-chemistry.org

Furthermore, the peripheral aromatic ring of the benzoate moiety can be functionalized through electrophilic aromatic substitution reactions, similar to other benzene (B151609) derivatives. The directing effects of the existing substituents will govern the position of the new functional groups. wikipedia.org

| Modification Target | Reaction Type | Reagents | Product Type |

| Benzoate Ester | Hydrolysis | NaOH, H₂O/MeOH | Carboxylic Acid chemspider.com |

| Carboxylic Acid | Amide Formation | Activating agents, Amines | Amides organic-chemistry.org |

| Carboxylic Acid | Esterification | Alcohols, Acid catalyst | New Esters organic-chemistry.org |

| Aromatic Ring | Electrophilic Substitution | Various electrophiles | Substituted Benzoate Derivatives wikipedia.org |

Construction of Complex Conjugates and Hybrid Molecular Architectures Incorporating this compound

The functional handles introduced through the derivatization strategies described above can be utilized to construct more complex molecular architectures and conjugates. For example, a carboxylic acid functionality can be used to link the this compound scaffold to other molecules, such as polymers or biomolecules, to create macromolecular conjugates. google.com

The oxazole ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene. wikipedia.orgpharmaguideline.com This reactivity allows for the construction of new ring systems fused to the oxazole, leading to the formation of complex polycyclic structures. These strategies are instrumental in the development of novel materials and compounds with tailored properties.

| Strategy | Reaction Type | Reactants | Resulting Architecture |

| Conjugation via Carboxylic Acid | Amide or Ester Coupling | Polymers, Biomolecules | Macromolecular Conjugates google.com |

| Cycloaddition | Diels-Alder Reaction | Dienophiles | Fused Polycyclic Systems wikipedia.orgpharmaguideline.com |

Biological and Medicinal Chemistry Research Centered on the Methyl 2 5 Oxazolyl Benzoate Scaffold

Comprehensive Biological Activity Profiling and Structure-Activity Relationship (SAR) Studies

Derivatives of the methyl 2-(5-oxazolyl)benzoate core have been synthesized and evaluated for a variety of pharmacological effects, revealing their potential in several key therapeutic areas.

Antimicrobial and Antibiofilm Efficacy against Pathogenic Microorganisms

The oxazole (B20620) ring is a component of various compounds with documented antimicrobial properties. ontosight.ai Research has shown that derivatives of methyl benzoate (B1203000) can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa. marmara.edu.tr For instance, certain organodiselenide-tethered methyl anthranilates have demonstrated potent antibacterial and antifungal activities. nih.gov Specifically, methyl 2-amino-5-(methylselanyl)benzoate showed promising results against E. coli, S. aureus, and was as effective as the standard drug clotrimazole (B1669251) against Candida albicans. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the antimicrobial potency of these compounds. For example, in a series of 1,4-benzoxazine inhibitors, the core structure was found to be essential for antibacterial activity. nih.gov Modifications to the benzoxazine (B1645224) core, such as the introduction of a methyl group, significantly reduced antibacterial efficacy, suggesting that the size of the substituent plays a critical role. nih.gov In another study on oxadiazole derivatives, specific substitutions on the aromatic rings led to enhanced antibacterial and antifungal effects. nih.gov These findings highlight the importance of the specific substitution patterns on the core scaffold in determining antimicrobial and antibiofilm efficacy.

Table 1: Antimicrobial Activity of Selected Benzoate Derivatives

| Compound Name | Target Microorganism | Activity | Reference |

|---|---|---|---|

| Methyl 2-amino-5-(methylselanyl)benzoate | Escherichia coli | IA% = 91.3% | nih.gov |

| Methyl 2-amino-5-(methylselanyl)benzoate | Staphylococcus aureus | IA% = 90.5% | nih.gov |

| Methyl 2-amino-5-(methylselanyl)benzoate | Candida albicans | IA% = 100% (similar to clotrimazole) | nih.gov |

| Methyl 4-chlorobenzoate | Pseudomonas aeruginosa | High activity at 0.25-4 mg/mL | marmara.edu.tr |

| 2,5-disubstituted-1,3,4-oxadiazole derivatives (3e, 3g, 3h, 3m) | Various bacteria | Highest antibacterial activity in the series | nih.gov |

Investigations into Antineoplastic and Cytotoxic Activities

The this compound scaffold and its analogs have been a focal point of anticancer research. The inclusion of compounds like Methyl 2-(3-ethoxy-3-oxo-2-(triphenylphosphoranylidene)propanoyl)benzoate in the National Cancer Institute's (NCI) screening program underscores their potential as antineoplastic agents. ontosight.ai

SAR studies have provided valuable insights into the structural requirements for cytotoxic activity. For instance, in a series of quinoline-chalcone derivatives, modifications on the quinoline (B57606) and chalcone (B49325) moieties significantly influenced their anticancer potency. mdpi.com Similarly, for organodiselenide-tethered methyl anthranilates, the position and nature of the substituent on the benzoate ring were critical for cytotoxicity, with methyl 2-amino-5-(methylselanyl)benzoate being particularly potent against HepG2 liver cancer cells. nih.gov Research on eugenyl benzoate derivatives has also shown that specific substitutions can lead to significant inhibitory activity against colon cancer cells. nih.gov

Table 2: Cytotoxic Activity of Selected Benzoate Derivatives

| Compound Name | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Methyl 2-amino-5-(methylselanyl)benzoate | HepG2 (Liver Carcinoma) | 3.57 ± 0.1 µM | nih.gov |

| Dimethyl 5,5′-diselanediylbis(2-aminobenzoate) | HepG2 (Liver Carcinoma) | Not specified, but promising | nih.gov |

| Eugenyl benzoate derivative 9 | HT29 (Colon Cancer) | 26.56 µmol/ml | nih.gov |

Exploration of Anti-inflammatory and Other Pharmacological Actions

Benzoate derivatives have long been investigated for their anti-inflammatory properties. ontosight.ainih.gov The oxazolyl moiety is also present in compounds with known anti-inflammatory effects. google.com Research has shown that certain 2,5-disubstituted-1,3,4-oxadiazoles, which share structural similarities with the target scaffold, exhibit significant anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.gov For example, compounds 3f and 3i from this series showed 46.42% and 50% inhibition of inflammation, respectively. nih.gov

Furthermore, some benzoate-related structures have been explored for other pharmacological activities. For instance, compounds with a similar core have been investigated for their potential as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that play a key role in inflammation. nih.gov Additionally, certain oxindole (B195798) alkaloids have demonstrated inhibitory potential against lipoxygenase, another enzyme involved in the inflammatory cascade. clockss.org

Mechanistic Studies of Biological Action and Molecular Target Identification

Understanding the mechanism of action and identifying the molecular targets of this compound and its analogs are crucial for their development as therapeutic agents.

Elucidation of Compound-Target Interactions and Binding Mechanisms

Molecular modeling and X-ray crystallography have been instrumental in elucidating how these compounds interact with their biological targets. For example, docking studies of HIV-1 protease inhibitors derived from nilotinib, which contains a substituted benzoate moiety, have provided insights into their binding modes within the enzyme's active site. nih.gov These studies revealed key hydrogen bonding and hydrophobic interactions that are essential for potent inhibitory activity.

In the context of antifungal action, studies on benzoate have shown that it enters yeast cells in its undissociated form, leading to a decrease in intracellular pH. nih.gov This acidification inhibits key metabolic enzymes, ultimately restricting fungal growth. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

A primary mechanism of action for many biologically active benzoate derivatives is enzyme inhibition. For instance, certain 1,4-benzoxazine derivatives have been identified as non-competitive inhibitors of MenB, an enzyme essential for menaquinone biosynthesis in Mycobacterium tuberculosis. nih.gov Kinetic studies revealed that these inhibitors can bind to the enzyme both before and after the substrate, suggesting the presence of a distinct allosteric binding site. nih.gov

In the realm of anti-inflammatory research, derivatives have been shown to inhibit COX-2 and 5-LOX. nih.gov Furthermore, some oxindole alkaloids have been identified as non-competitive inhibitors of butyrylcholinesterase and lipoxygenase, with the potential for treating Alzheimer's disease and inflammatory conditions. clockss.org The search for new cholinesterase inhibitors is a promising avenue for developing treatments for neurodegenerative diseases. ijcce.ac.ir

Table 3: Enzyme Inhibition Data for Selected Benzoate Analogs

| Compound | Target Enzyme | Inhibition Data (IC50/Ki) | Mechanism | Reference |

|---|---|---|---|---|

| Benzoxazine derivative 1 | MenB | IC50 = 10.0±1.0 µM, Ki = 9.1±1.2 µM | Non-competitive | nih.gov |

| Benzoxazine derivative 4 | MenB | IC50 = 27.0±3.0 µM, Ki = 11.5±1.5 µM | Non-competitive | nih.gov |

| Benzoxazine derivative 5 | MenB | IC50 = 46.3±3.5 µM, Ki = 22.5±1.1 µM | Non-competitive | nih.gov |

| Costinone A (1) | Lipoxygenase | Significant inhibitory potential | Not specified | clockss.org |

| Costinone B (2) | Lipoxygenase | Significant inhibitory potential | Not specified | clockss.org |

| Costinone A (1) | Butyrylcholinesterase | Moderate activity | Non-competitive | clockss.org |

| Costinone B (2) | Butyrylcholinesterase | Moderate activity | Non-competitive | clockss.org |

| Hydroxamic acid derivative 11 | COX-2 | IC50 = 36.18 ± 3.08 µM | Not specified | nih.gov |

| Hydroxamic acid derivative 11 | 5-LOX | IC50 = 1.04 ± 0.22 µM | Not specified | nih.gov |

| Hydroxamic acid derivative 12 | COX-2 | IC50 = 83.42 ± 4.37 µM | Not specified | nih.gov |

The Oxazole-Benzoate Core as a Promising Scaffold in Drug Discovery

The oxazole ring is a five-membered heterocyclic motif containing nitrogen and oxygen atoms that has garnered significant attention in medicinal chemistry. tandfonline.comsemanticscholar.org Its unique structural and electronic properties allow it to participate in various non-covalent interactions with biological targets like enzymes and receptors, leading to a wide spectrum of pharmacological activities. tandfonline.comsemanticscholar.org The fusion of an oxazole ring with a benzoate group, as seen in this compound, creates a scaffold with considerable potential for the development of novel therapeutic agents. tandfonline.com This core structure is a key building block in the design of compounds for diverse therapeutic areas.

The versatility of the oxazole-benzoate scaffold is evident in the broad range of biological activities exhibited by its derivatives. Research has shown that compounds containing the related benzoxazole (B165842) scaffold, a bicyclic ring system where benzene (B151609) is fused to an oxazole ring, possess anti-inflammatory, antimicrobial, anticonvulsant, and neuroprotective properties. nih.gov For instance, certain benzoxazole derivatives have been synthesized and shown to have potential as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov Furthermore, oxazole-containing compounds have been investigated as ferroptosis inhibitors, which could be beneficial in treating central nervous system diseases. acs.org The oxazole moiety's ability to act as a pharmacophore, the essential part of a molecule responsible for its biological activity, makes the oxazole-benzoate core a valuable starting point for drug discovery programs. tandfonline.comsemanticscholar.org

Design and Synthesis of Library Compounds Based on the Scaffold

The development of compound libraries based on the this compound scaffold is a crucial step in exploring its therapeutic potential. The synthesis of such libraries often involves multi-step reaction sequences that allow for the introduction of diverse chemical functionalities at various positions of the scaffold.

A general approach to synthesizing derivatives of the oxazole-benzoate core can be inferred from established methods for creating similar heterocyclic systems. For example, the synthesis of 2-(2-aryl-5-oxazolyl)benzoates has been achieved through a photochemical transformation of 2-(3-aryl-5-isoxazolyl)benzoates. electronicsandbooks.com This suggests that synthetic strategies can be devised to access a wide array of analogs.

In a more targeted approach, the synthesis of novel benzoxazole-based derivatives with potential neuroprotective effects has been reported. nih.gov This process involved a three-step synthesis to create a library of compounds. The following table outlines the key steps and intermediates in the synthesis of these derivatives.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Benzo[d]oxazole-2-thiol | Bromoacetic acid, 60°C, 4h | Intermediate 2 |

| 2 | Corresponding aniline | Phosphorus oxychloride, thiosemicarbazide, substituted benzoic acid | Key intermediates 4a-4v |

| 3 | Intermediate 2 and Key intermediates 4a-4v | EDCI, HOBt, DMAP | Final products 5a-5v |

This table is a representation of the synthetic steps described in the literature for creating a library of benzoxazole derivatives and is intended to illustrate a potential synthetic strategy for related compounds.

The synthesis of another class of oxazole derivatives, designed as ferroptosis inhibitors, involved the creation of a 5-methyl-oxazol-2-yl scaffold. acs.org The key steps in this synthesis are summarized below.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Carboxylic acid analogs (53-57) | Conversion to acyl chlorides | Acyl chlorides (58-62) |

| 2 | Acyl chlorides (58-62) | Prop-2-yn-1-amine, triethylamine | Crude alkynyl amides (63-67) |

| 3 | Crude alkynyl amides (63-67) | Ferric chloride | 5-methyl-oxazol-2-yl scaffolds (68-72) |

| 4 | 5-methyl-oxazol-2-yl scaffolds (68-72) | Palladium-catalyzed hydrogenation | Intermediates (73-77) |

This table illustrates a synthetic pathway towards a specific class of oxazole derivatives as reported in medicinal chemistry research.

These examples demonstrate that by systematically varying the starting materials and reagents, a diverse library of compounds based on the oxazole-benzoate core can be generated for biological screening.

Ligand Design and Optimization Efforts

Once a library of compounds based on the this compound scaffold has been synthesized and screened for biological activity, the next critical phase is ligand design and optimization. This process aims to enhance the potency, selectivity, and pharmacokinetic properties of the initial "hit" compounds.

Structure-Activity Relationship (SAR) studies are fundamental to this optimization process. tandfonline.com SAR involves systematically modifying the chemical structure of a hit compound and evaluating the impact of these changes on its biological activity. For instance, in the development of oxazole-based ferroptosis inhibitors, researchers modulated the lipophilicity of the compounds by replacing a cyclohexyl group with smaller rings (cyclobutyl, cyclopentyl) and larger rings (cyclooctyl, adamantyl). acs.org This systematic variation allows for the identification of key structural features that contribute to the desired biological effect.

The following table presents a hypothetical example of how SAR studies might be applied to derivatives of the this compound scaffold, based on findings for related oxazole compounds. acs.org

| Compound | R1 Group | R2 Group | Biological Activity (IC50) |

| Lead Compound | Phenyl | Methyl | 10 µM |

| Analog 1a | 4-Chlorophenyl | Methyl | 5 µM |

| Analog 1b | 4-Methoxyphenyl | Methyl | 15 µM |

| Analog 2a | Phenyl | Ethyl | 8 µM |

| Analog 2b | Phenyl | Isopropyl | 12 µM |

This table is a hypothetical representation to illustrate the process of ligand optimization through SAR studies.

Molecular modeling and computational chemistry are also invaluable tools in ligand design. These techniques can be used to predict how a ligand will bind to its target receptor, providing insights that can guide the design of more potent and selective analogs. For example, in the discovery of novel antitumor agents targeting topoisomerase enzymes, molecular docking and molecular dynamics simulations were used to understand the mechanism of action of the most active compounds. nih.gov

Through iterative cycles of design, synthesis, and biological testing, guided by SAR and computational methods, the initial hits from a compound library can be optimized into lead compounds with improved therapeutic potential. This systematic approach is central to modern drug discovery and highlights the importance of scaffolds like this compound as starting points for the development of new medicines.

Catalytic and Materials Science Applications of Methyl 2 5 Oxazolyl Benzoate and Its Analogs

Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis

The capacity of methyl 2-(5-oxazolyl)benzoate to function as a bidentate ligand is central to its catalytic applications. The nitrogen atom within the oxazole (B20620) ring and an oxygen atom from the ester group can coordinate with a metal center, creating a stable chelate structure. This interaction is foundational to its role in catalytic processes. While direct catalytic applications of this compound are not extensively documented, the principles are well-established through analogous structures.

The development of chiral ligands is a cornerstone of asymmetric catalysis, aiming to create a specific chiral environment around a metal catalyst to favor the formation of one enantiomer over another. dicp.ac.cn While chiral oxazole-pyridine type ligands have been explored, the broader class of ligands containing oxazoline (B21484) moieties, such as phosphine-oxazolines (PHOX) and bis(oxazolines) (BOX), are well-established and serve as excellent analogs. dokumen.pubnih.gov These ligands have proven effective in a multitude of metal-catalyzed asymmetric reactions. dokumen.pub For instance, phosphite-oxazoline ligands derived from affordable amino alcohols have shown success in palladium-catalyzed allylic substitution reactions. dokumen.pub Similarly, copper(II) complexes with C2-symmetric bis(oxazoline) ligands are known to catalyze Diels-Alder reactions with high yield and enantioselectivity. nih.gov

The design of these ligands often involves incorporating a chiral element into the oxazole or oxazoline skeleton, which can be challenging but offers significant potential for tuning stereoselectivity. dicp.ac.cn The synthesis of chiral bis(oxazoline) ligands, for example, can start from chiral amino alcohols, which impart their chirality to the final ligand structure. nih.gov

Table 1: Representative Performance of Chiral Oxazoline-Type Ligands in Asymmetric Catalysis

| Reaction Type | Metal/Ligand System | Substrate Example | Enantiomeric Excess (ee) | Reference |

| Diels-Alder | Cu(OTf)₂ / Bis(oxazoline) | 3-Acryloyloxazolidin-2-one and cyclopentadiene | 96% ee | nih.gov |

| Allylic Substitution | Palladium / Phosphite-oxazoline | Unsymmetrical monosubstituted allylic substrates | 96% to >99% ee | dokumen.pub |

| Friedel-Crafts Alkylation | Zn(OTf)₂ / Squaramide-Bisoxazoline | Indoles and β,γ-unsaturated α-ketoesters | Not specified | researchgate.net |

| Acetoxylative Cyclization | Palladium / Planar-chiral oxazole-pyridine | Alkyne-tethered cyclohexadienones | Not specified | dicp.ac.cn |

Integration into Polymer Science and Advanced Material Development

The oxazole-benzoate unit can be incorporated into polymer backbones to create advanced materials. The rigid and aromatic nature of the oxazole ring is known to contribute to high thermal stability and mechanical strength in polymers. material-properties.orgnycu.edu.tw

Polymers containing oxazole rings, such as poly(aryl ether oxazole)s, are recognized as high-performance thermoplastics. material-properties.orgnycu.edu.tw These materials are typically synthesized through processes like polycondensation. material-properties.org For instance, an ABB′ monomer containing phenolic groups and an aryl fluoride (B91410) activated by an oxazole ring can undergo nucleophilic substitution to form the ether linkages of a hyperbranched poly(aryl ether oxazole). nycu.edu.tw The properties of the resulting polymers, such as solubility and glass transition temperature, can be tuned by functionalizing the terminal groups. nycu.edu.tw

Another approach involves the polymerization of monomers like 2-isopropenyl-2-oxazoline (B30960) (iPOx), which yields a polymer with reactive oxazoline rings in the side chains. researchgate.net These side chains can then be modified, for example, by reacting them with benzoic acid, to introduce benzoate (B1203000) functional groups. researchgate.net Polyoxazolines (POx) in general are a versatile class of polymers known for their biocompatibility and are synthesized via living cationic ring-opening polymerization (LCROP). sigmaaldrich.com This method allows for the creation of various architectures, including linear, star-shaped, and brush-like structures, with tunable properties. sigmaaldrich.com The incorporation of the oxazole-benzoate moiety into such systems could lead to materials with a combination of high performance and specific functionalities suitable for diverse applications.

Table 2: General Properties and Potential Applications of Oxazole-Containing Polymers

| Property | Description | Potential Application | Reference |

| High Thermal Stability | The rigid, aromatic structure of the oxazole ring imparts resistance to thermal degradation. | High-temperature plastics, aerospace components. | material-properties.org |

| Excellent Mechanical Strength | The polymer structure leads to high tensile strength and modulus. | Structural materials, high-performance fibers. | material-properties.org |

| Chemical Resistance | The stable heterocyclic rings provide resistance against many chemicals. | Protective coatings, chemical processing materials. | material-properties.org |

| Tunable Solubility | Polymer solubility can be modified by functionalizing terminal groups or side chains. | Processable high-performance materials, polymer therapeutics. | nycu.edu.twsigmaaldrich.com |

| Biocompatibility (Polyoxazolines) | POx polymers are being investigated as alternatives to polyethylene (B3416737) glycol (PEG). | Drug delivery, hydrogels for tissue engineering. | sigmaaldrich.comresearchgate.net |

Future Directions and Emerging Research Frontiers in Methyl 2 5 Oxazolyl Benzoate Chemistry

Application of Chemoinformatics and Machine Learning for Predictive Modeling and Design

The integration of chemoinformatics and machine learning is set to revolutionize the discovery and development of derivatives of methyl 2-(5-oxazolyl)benzoate. These computational tools are becoming indispensable for predicting the properties and activities of new molecules, thereby accelerating the design of compounds with desired characteristics. nih.govresearchgate.netnih.gov

Machine learning algorithms, such as artificial neural networks (ANNs) and support vector machines (SVMs), are increasingly used to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govmdpi.com These models can predict various endpoints, including biological activity, pharmacokinetics, and toxicity, based on the chemical structure of the compounds. nih.govresearchgate.net For instance, researchers can use these models to screen large virtual libraries of this compound derivatives to identify candidates with high predicted activity and favorable ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govnih.gov

The development of robust machine learning models relies heavily on the availability of large and diverse datasets. nih.gov Databases like ChEMBL and PubChem serve as valuable resources for retrieving information on the biological activities of existing compounds, which can be used to train and validate predictive models. ontosight.ai The performance of various machine learning algorithms in predicting chemical properties is a subject of ongoing research, with different models showing varying levels of accuracy depending on the dataset and the property being predicted. d-nb.info

| Algorithm | Abbreviation | Primary Application in Drug Discovery | Reference |

|---|---|---|---|

| Artificial Neural Networks | ANNs | QSAR/QSPR modeling, pharmacokinetic and pharmacodynamic analysis | nih.gov |

| Support Vector Machines | SVMs | QSAR analysis for predicting biological activity | mdpi.com |

| Deep Learning Networks | - | Learning useful features from raw data for prediction | nih.gov |

| Light Gradient Boosting Machine | lightGBM | Predicting compound solubility and binding energy | d-nb.info |

Development of Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of oxazole-containing compounds, including derivatives of this compound. The focus is on developing environmentally friendly methods that reduce waste, use safer solvents, and are more energy-efficient. ijpsonline.commlsu.ac.inpandawainstitute.com

Traditional methods for synthesizing oxazoles often involve hazardous reagents and solvents. ijpsonline.com Green chemistry approaches aim to replace these with more sustainable alternatives. This includes the use of microwave-assisted synthesis, ultrasound, ionic liquids, and deep-eutectic solvents. ijpsonline.com These techniques can lead to higher yields, increased purity, and reduced energy consumption compared to conventional methods. ijpsonline.commdpi.com

Several established synthetic routes to the oxazole (B20620) ring, such as the Robinson-Gabriel, Fischer, and van Leusen syntheses, are being adapted to incorporate green chemistry principles. irjmets.com For example, the van Leusen oxazole synthesis has been successfully performed in ionic liquids, which can be recovered and reused. organic-chemistry.org Furthermore, researchers are exploring the use of biocatalysts and photocatalysis to create more sustainable synthetic pathways. irjmets.comorganic-chemistry.org The development of one-pot, multicomponent reactions is another key area of focus, as these methods can significantly reduce the number of synthetic steps and the amount of waste generated. ias.ac.inresearchgate.net

| Approach | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat the reaction mixture. | Faster reaction times, higher yields, increased purity. | ijpsonline.comirjmets.com |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote the reaction. | Enhanced reaction rates, improved yields. | ijpsonline.comias.ac.in |

| Use of Ionic Liquids | Utilizes non-volatile, recyclable solvents. | Reduced solvent emissions, potential for catalyst recycling. | ijpsonline.comorganic-chemistry.org |

| Multicomponent Reactions | Combines three or more reactants in a single step. | Increased efficiency, reduced waste, simplified procedures. | ias.ac.inresearchgate.net |

Advanced Omics Technologies for Comprehensive Biological Characterization

The biological characterization of this compound and its derivatives is being transformed by advanced "omics" technologies. These high-throughput methods, including genomics, proteomics, and metabolomics, provide a holistic view of the molecular interactions of a compound within a biological system. nih.govmdpi.comnih.gov

Omics technologies are crucial for identifying the molecular targets and pathways affected by a compound, which is essential for understanding its mechanism of action. nih.govmdpi.com For example, transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels, and metabolomics can detect shifts in metabolic pathways following treatment with a compound. mdpi.com This information is invaluable for drug discovery, as it can help to identify biomarkers for efficacy and toxicity. mdpi.com

The integration of multi-omics data with computational tools is a powerful approach for a more comprehensive understanding of a compound's biological effects. nih.govfrontiersin.org This systems biology approach can help to unravel complex biological networks and identify key nodes that are perturbed by the compound. nih.gov Such detailed characterization is critical for the development of safer and more effective therapeutic agents. mdpi.com

Exploration of Novel Therapeutic and Industrial Applications

Research into the applications of this compound and its derivatives continues to expand, with promising new therapeutic and industrial uses being explored. The oxazole scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. numberanalytics.comnih.gov

In the therapeutic arena, novel oxazole derivatives are being investigated for the treatment of various diseases. For instance, some derivatives are being explored as potential anticancer agents, targeting key proteins involved in cancer progression. nih.govpharmaceutical-technology.com There is also interest in their potential use for treating hyperproliferative disorders and certain kidney diseases. googleapis.com The discovery of new biological targets for these compounds could open up further therapeutic avenues. google.com

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.9 ppm for methyl ester protons) confirm ester and oxazolyl group integration ().

- IR Spectroscopy : Peaks near 1700 cm⁻¹ (C=O ester) and 1600 cm⁻¹ (C=N oxazole) validate functional groups ().

- Mass Spectrometry : HRMS provides exact mass verification (e.g., [M+H]⁺ for C₁₁H₉NO₃: 204.0662) ().

- X-ray Crystallography : Resolve ambiguities in molecular geometry using SHELXL for refinement () .

How to resolve contradictions in crystallographic data interpretation for benzoate derivatives?

Advanced

Contradictions in crystallographic data (e.g., bond lengths, torsion angles) may arise from twinning or poor diffraction quality. Solutions include:

- Using dual-space algorithms in SHELXD for structure solution ().

- Cross-validating with Mercury CSD’s packing similarity tools to compare with known structures ().

- Employing high-resolution data (≤1.0 Å) and refining anisotropic displacement parameters. If twinning is suspected, use TWINLAW in SHELXL () .

What role does the oxazolyl group play in the compound’s electronic properties and reactivity?

Basic

The oxazolyl group is electron-deficient due to its aromatic heterocycle, enhancing electrophilic substitution at the benzoate’s ortho/para positions. This moiety also increases solubility in polar solvents (e.g., DMSO) and may participate in hydrogen bonding, as seen in analogs like methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate (). Such properties make it a candidate for coordination chemistry or as a fluorescent probe .

What computational methods validate the electronic effects of substituents on this compound?

Q. Advanced

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, electron-withdrawing groups on the oxazolyl ring lower LUMO energy, enhancing electrophilicity ().

- Molecular Dynamics : Simulate solvation effects in DMF or water to optimize reaction conditions.

- Docking Studies : If the compound has biological activity, dock into protein active sites using AutoDock Vina (supplemented by crystallographic data in ) .

How to design experiments for analyzing degradation pathways of this compound?

Q. Advanced

- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and varying pH (1–13). Monitor degradation via HPLC () and identify products using LC-MS/MS.

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis mechanisms of the ester group.

- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under storage conditions .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

- Purification : Column chromatography is impractical at scale; switch to recrystallization or distillation ().

- Safety : The bromomethyl derivative () highlights hazards (e.g., corrosivity); ensure inert atmospheres and corrosion-resistant reactors.

- Yield Optimization : Use design-of-experiment (DoE) models to refine stoichiometry and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.